molecular formula C19H18FNO5S B2776372 1'-(3-fluoro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797280-81-9

1'-(3-fluoro-4-methoxybenzenesulfonyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2776372
CAS No.: 1797280-81-9
M. Wt: 391.41
InChI Key: QQSUWXLHMCVECV-UHFFFAOYSA-N
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Description

1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique spiro structure, which is characterized by a bicyclic system where two rings share a single atom. The presence of the 3-fluoro-4-methoxyphenyl group and the sulfonyl moiety adds to its chemical diversity and potential reactivity.

Scientific Research Applications

1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several applications in scientific research:

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, many sulfonyl-containing compounds are irritants, and some are harmful if swallowed .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promising biological activity, it might be studied further as a potential drug candidate .

Preparation Methods

The synthesis of 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 1’-((3-fluoro-4-methoxyphenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one lies in its spiro structure and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1'-(3-fluoro-4-methoxyphenyl)sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-17-8-7-13(11-16(17)20)27(23,24)21-10-4-9-19(12-21)15-6-3-2-5-14(15)18(22)26-19/h2-3,5-8,11H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSUWXLHMCVECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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